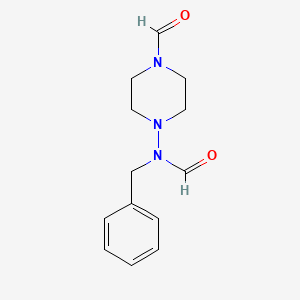
N-benzyl-N-(4-formylpiperazin-1-yl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(4-formylpiperazin-1-yl)formamide is an organic compound that features a benzyl group attached to a piperazine ring, which is further substituted with a formyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-formylpiperazin-1-yl)formamide typically involves the reaction of benzylamine with formylpiperazine. One common method is the alkylation of piperazine with benzyl chloride, followed by formylation using formic acid or formylating agents such as formamide . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reactions, and the process may be optimized for temperature, pressure, and reaction time to maximize output .
Análisis De Reacciones Químicas
Types of Reactions
N-benzyl-N-(4-formylpiperazin-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaH in dimethylformamide (DMF), alkyl halides in aprotic solvents.
Major Products Formed
The major products formed from these reactions include:
Oxidation: N-benzyl-N-(4-carboxypiperazin-1-yl)formamide.
Reduction: N-benzyl-N-(4-hydroxymethylpiperazin-1-yl)formamide.
Substitution: Various N-substituted piperazine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
N-benzyl-N-(4-formylpiperazin-1-yl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including anticonvulsant and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-(4-formylpiperazin-1-yl)formamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
N-benzyl-N-(4-hydroxymethylpiperazin-1-yl)formamide: Similar structure but with a hydroxymethyl group instead of a formyl group.
N-benzyl-N-(4-carboxypiperazin-1-yl)formamide: Similar structure but with a carboxyl group instead of a formyl group.
3-[4-(1-formylpiperazin-4-yl)-benzylidenyl]-2-indolinone: Contains a formylpiperazine moiety but with additional indolinone structure
Uniqueness
N-benzyl-N-(4-formylpiperazin-1-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its formyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C13H17N3O2 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
N-benzyl-N-(4-formylpiperazin-1-yl)formamide |
InChI |
InChI=1S/C13H17N3O2/c17-11-14-6-8-15(9-7-14)16(12-18)10-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2 |
Clave InChI |
LLNCFJICBBBGFD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C=O)N(CC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)

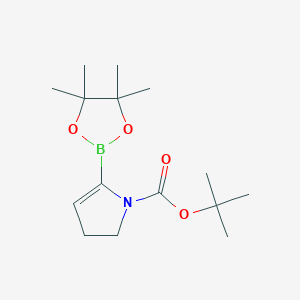
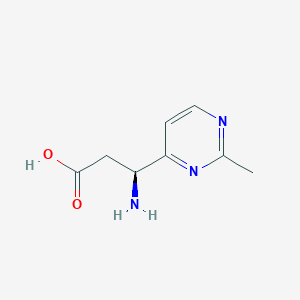
![5,6,7,8-Tetrahydro-9H-cyclohepta[d]pyrimidin-9-one](/img/structure/B15279761.png)
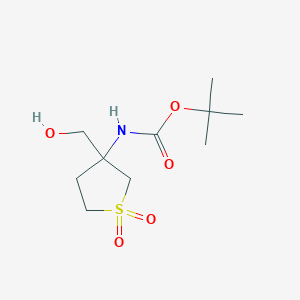

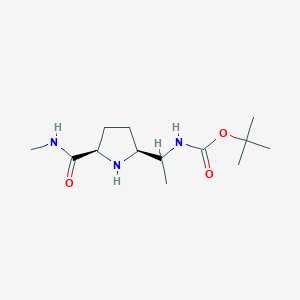
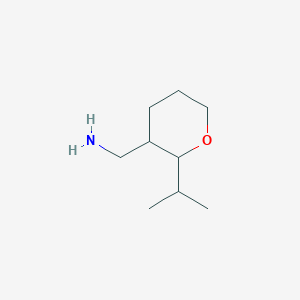
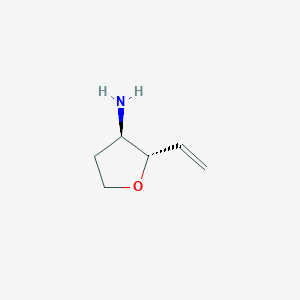
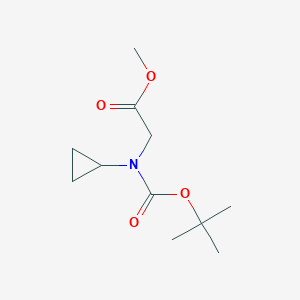
![(3-Benzyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15279794.png)

![3,3,16,16-tetrahexyl-6,10,13,19,23,26-hexathiaoctacyclo[12.12.0.02,12.04,11.05,9.015,25.017,24.018,22]hexacosa-1(14),2(12),4(11),5(9),7,15(25),17(24),18(22),20-nonaene-7,20-dicarbaldehyde](/img/structure/B15279818.png)
